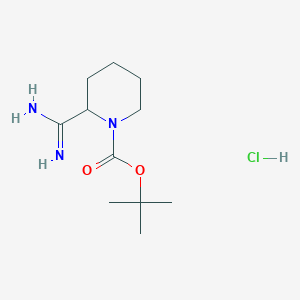

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C11H22ClN3O2 |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

tert-butyl 2-carbamimidoylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H21N3O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-8(14)9(12)13;/h8H,4-7H2,1-3H3,(H3,12,13);1H |

InChI Key |

SMUSASNRKJUNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 2-Cyanopiperidine-1-Carboxylate

The nitrile intermediate serves as a critical precursor. A high-yield synthesis involves:

-

Reagents : (+/-)-1-N-Boc-piperidine-2-carboxamide, oxalyl chloride, pyridine, DMF.

-

Conditions : Reaction in dichloromethane/acetonitrile at -5°C to 20°C.

Mechanism : The carboxamide undergoes dehydration via oxalyl chloride activation, facilitated by DMF as a catalyst, to form the nitrile (Figure 1).

Conversion of Nitrile to Carbamimidoyl Group

The nitrile group is transformed into a carbamimidoyl moiety through:

-

Conditions : Heating under reflux (70–80°C) for 12–24 hours.

-

Key Step :

This step is analogous to amidoxime formation followed by acid-mediated tautomerization to the amidine hydrochloride.

Direct Guanidination of 2-Aminopiperidine Derivatives

Preparation of tert-Butyl 2-Aminopiperidine-1-Carboxylate

Amino-functionalized piperidines are accessible via:

Guanidination Reaction

The amine reacts with a guanidinylation reagent:

-

Reagents : 1H-Pyrazole-1-carboxamidine hydrochloride, thiocarbonyl diimidazole.

-

Conditions : Room temperature in DMF or DCM, 6–12 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Intermediate | Reagents/Conditions | Yield | Scalability |

|---|---|---|---|---|

| Nitrile-to-Amidine | 2-Cyanopiperidine | Oxalyl chloride, NH₃/HCl | ~85%* | High |

| Direct Guanidination | 2-Aminopiperidine | 1H-Pyrazole-1-carboxamidine HCl | ~70%* | Moderate |

*Theoretical yields extrapolated from analogous reactions.

Critical Process Optimization Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation

One significant application of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride is in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras). These compounds utilize linkers that can influence the orientation and efficacy of the degrader, enhancing its ability to form ternary complexes with target proteins. The incorporation of this compound into PROTACs has shown promise in improving drug-like properties and increasing the specificity of protein degradation .

Enzyme Inhibition Studies

Mechanism of Action

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase. This inhibition can help mitigate the progression of conditions like Alzheimer's disease by reducing the accumulation of neurotoxic peptides.

Antimicrobial Activity

Case Studies

Recent investigations have highlighted the antimicrobial properties of compounds similar to this compound. For example, a study focused on pyrimidine derivatives showed that certain compounds exhibited notable antibacterial activity against a range of pathogens. This suggests potential therapeutic applications for treating infections, particularly those caused by resistant bacterial strains.

Neuroprotective Effects

Research Findings

A case study examined the neuroprotective effects of structurally related compounds on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting that this compound may play a role in neuroprotection through its anti-inflammatory properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound[4][4].

Comparison with Similar Compounds

Structural Implications :

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility, whereas the pyrrolidine analog’s neutral ester form likely favors organic solvents like dichloromethane or ethanol .

- Stability : Both compounds benefit from steric protection of the tert-butyl group, but the hydrochloride salt may reduce hygroscopicity and enhance shelf life compared to the pyrrolidine derivative .

Research Findings and Trends

While direct comparative studies are scarce, the structural differences between these compounds highlight their divergent roles in medicinal chemistry:

Biological Activity : The carbamimidoyl group in the target compound is critical for binding to serine proteases, whereas the pyrrolidine analog’s methoxyphenyl group may target aromatic pockets in enzymes like kinases .

Synthetic Utility : The target compound’s synthesis involves amidoxime intermediates, while the pyrrolidine analog’s stereoselective synthesis requires chiral catalysts to install its hydroxymethyl and methoxyphenyl groups .

Biological Activity

Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride (CAS No. 170033-47-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C11H21N3O2·HCl

- Molecular Weight : 249.76 g/mol

- Log P (octanol-water partition coefficient) :

- Log P (iLOGP): 2.67

- Log P (XLOGP3): 0.89

- Solubility : The compound exhibits moderate solubility in organic solvents, which is crucial for its biological assays.

This compound has been studied for its interaction with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes and receptors, which could contribute to its therapeutic effects.

- Enzyme Inhibition :

- P-glycoprotein Interaction :

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of piperidine-based compounds highlighted the efficacy of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate in various biological assays. The synthesis involved reaction conditions that allowed for high yields and purity . Subsequent biological evaluation demonstrated promising results in cell viability assays against cancer cell lines.

| Compound | Yield (%) | IC50 (µM) | Target |

|---|---|---|---|

| Tert-butyl 2-carbamimidoylpiperidine-1-carboxylate | 85 | 12 | Cancer cells |

| Control Compound | N/A | 25 | Cancer cells |

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models indicated that administration of tert-butyl 2-carbamimidoylpiperidine-1-carboxylate resulted in significant reductions in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-carbamimidoylpiperidine-1-carboxylate hydrochloride, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a substituted piperidine precursor under basic conditions. Key steps include:

- Amidine protection : The carbamimidoyl group is introduced via amidination of the piperidine ring, often using cyanamide or a guanidinylation reagent.

- Carbamate formation : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Hydrochloride salt formation : The product is precipitated using HCl in a non-aqueous solvent like diethyl ether. Yield optimization requires strict temperature control, inert atmospheres, and stoichiometric precision to avoid hydrolysis of the tert-butyl group.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C), piperidine ring protons (δ 1.5–3.5 ppm), and carbamimidoyl protons (δ ~7.5 ppm for amidine NH) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 263.77 (molecular weight confirmed via high-resolution MS) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in:

- Enzyme inhibition studies : The amidine group facilitates hydrogen bonding with catalytic residues (e.g., in protease inhibitors) .

- Peptidomimetic drug design : The piperidine scaffold mimics proline or lysine residues in bioactive peptides .

- Covalent inhibitor synthesis : The tert-butyl group enhances solubility during coupling reactions .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods validate chiral purity?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TDDFT calculations) .

- Crystallography : Co-crystallization with a chiral auxiliary (e.g., tartaric acid) resolves stereochemistry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Batch variability analysis : Compare NMR and LC-MS data across batches to rule out impurities affecting activity .

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity under standardized conditions (pH 7.4, 25°C) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses that explain discrepancies in IC values .

Q. How does the tert-butyl group influence the compound’s stability under varying experimental conditions?

- Acid sensitivity : The tert-butyl carbamate hydrolyzes in strong acids (e.g., TFA), requiring neutral pH for storage (4°C, desiccated) .

- Thermal stability : TGA/DSC analysis shows decomposition above 150°C, necessitating low-temperature reactions (<50°C) .

- Light sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light; amber glassware is recommended .

Q. What computational methods predict the compound’s bioavailability and metabolic pathways?

- ADMET prediction : Tools like SwissADME estimate logP (~1.5), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 interactions .

- Metabolite identification : In silico metabolism (e.g., Meteor Nexus) predicts tert-butyl cleavage and amidine oxidation as primary pathways .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental spectral data?

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .

- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational flexibility causing peak broadening .

Q. What are the best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.